molecular formula C10H20BNO4 B8187927 1-Boc-piperidine-3-boronic acid

1-Boc-piperidine-3-boronic acid

Cat. No.: B8187927
M. Wt: 229.08 g/mol
InChI Key: GSAYDZRQBQVYNA-UHFFFAOYSA-N
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Description

1-Boc-piperidine-3-boronic acid is a chemical compound that features a boronic acid group attached to a piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-piperidine-3-boronic acid can be synthesized through several synthetic routes. One common method involves the reaction of piperidine-3-boronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-piperidine-3-boronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.

  • Substitution: The Boc group can be removed under acidic conditions to yield the free piperidine-3-boronic acid.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

  • Reduction: Reducing agents such as sodium borohydride can be used.

  • Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are typically employed to remove the Boc group.

Major Products Formed:

  • Boronic Esters: Formed through the reaction with alcohols or phenols.

  • Free Boronic Acid: Obtained by removing the Boc group.

  • Borates: Resulting from the oxidation of the boronic acid group.

Scientific Research Applications

1-Boc-piperidine-3-boronic acid is utilized in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Industry: It is employed in the development of materials with specific properties, such as boronic acid-functionalized polymers.

Mechanism of Action

The mechanism by which 1-Boc-piperidine-3-boronic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or proteins, leading to inhibition or modulation of their activity. The molecular targets and pathways involved vary depending on the biological system and the specific application.

Comparison with Similar Compounds

  • Phenylboronic acid

  • Pyridine-3-boronic acid

  • Indole-3-boronic acid

  • Piperazine-4-boronic acid

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BNO4/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)11(14)15/h8,14-15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAYDZRQBQVYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN(C1)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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